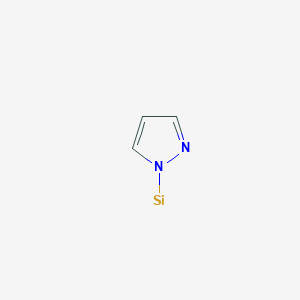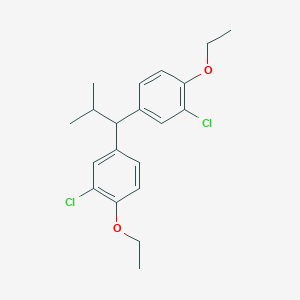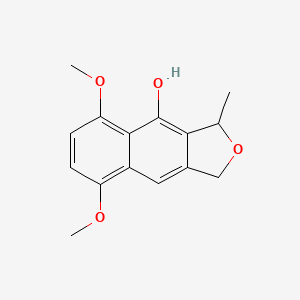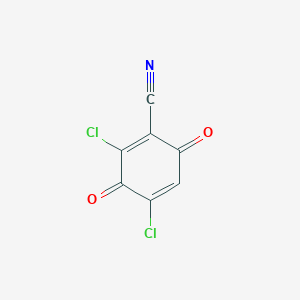![molecular formula C7H14O B14264620 [(1S,2S)-2-propylcyclopropyl]methanol CAS No. 154097-39-9](/img/structure/B14264620.png)
[(1S,2S)-2-propylcyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-propylcyclopropyl]methanol is a chiral cyclopropyl alcohol compound It is characterized by a cyclopropane ring substituted with a propyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-propylcyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method includes the reaction of propyl-substituted alkenes with diazomethane or similar carbene precursors under controlled conditions to form the cyclopropane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as catalytic hydrogenation or enzymatic resolution to achieve the desired stereochemistry. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2S)-2-propylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as converting aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propylcyclopropylcarboxylic acid, while reduction can produce propylcyclopropylmethanol derivatives.
Applications De Recherche Scientifique
[(1S,2S)-2-propylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of chiral drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(1S,2S)-2-propylcyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and chemical reactions. Detailed studies on its binding affinity and activity can provide insights into its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2S)-2-methylcyclopropyl]methanol
- [(1S,2S)-2-ethylcyclopropyl]methanol
- [(1S,2S)-2-butylcyclopropyl]methanol
Uniqueness
[(1S,2S)-2-propylcyclopropyl]methanol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall behavior in various applications.
Propriétés
Numéro CAS |
154097-39-9 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
[(1S,2S)-2-propylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
HWSZRFHMKHWNEP-NKWVEPMBSA-N |
SMILES isomérique |
CCC[C@H]1C[C@@H]1CO |
SMILES canonique |
CCCC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


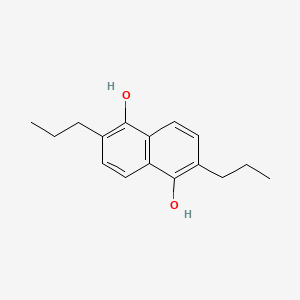
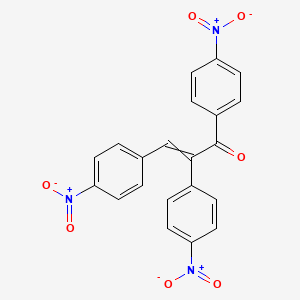
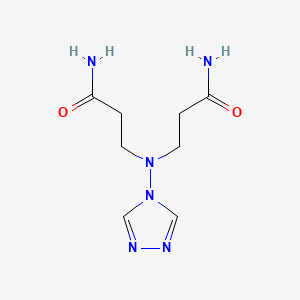
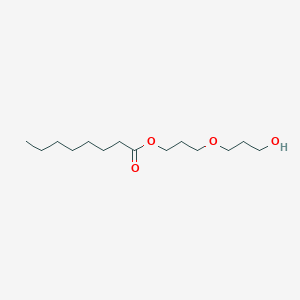
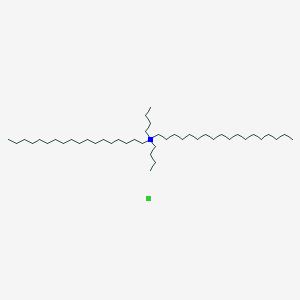
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
